![molecular formula C6H5BrN4 B7965251 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7965251.png)
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C₆H₅BrN₄. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . One common method involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system . NaI is used as an additive to activate the electrophile through the conversion of aryl bromide into the corresponding aryl iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 6 undergoes NAS with amines, thiols, and alkoxides. For example:
-
Reaction with Anilines : Heating with substituted anilines in isopropanol/HCl at reflux yields 6-anilino derivatives. This method achieved >85% yield in synthesizing kinase inhibitors .
-
Amination : Treatment with NH₄OH in isopropanol at 100°C for 40 hours replaces bromine with an amino group .
Table 1: NAS Reaction Conditions and Outcomes
Nucleophile | Conditions | Product | Yield | Application |
---|---|---|---|---|
3-Bromoaniline | i-PrOH, HCl, reflux | N⁴-aryl derivatives | 78% | VEGFR-2 inhibitors |
Ammonia | NH₄OH, 100°C | 6-Amino analog | 67% | Kinase inhibitor intermediates |
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in DME/H₂O at 80°C, forming biaryl derivatives. A 2021 study reported >90% yield for phenyl-coupled analogs .
-
Buchwald-Hartwig Amination : Coupling with secondary amines using Pd₂(dba)₃/XPhos forms C–N bonds at position 6 .
Table 2: Cross-Coupling Examples
Reaction Type | Catalyst | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 6-Phenyl derivative | 92% |
Buchwald | Pd₂(dba)₃/XPhos | Piperidine | 6-Piperidinyl analog | 88% |
Functionalization of the 2-Amino Group
The amine at position 2 can be acylated or alkylated:
-
Acylation : Reacts with acetyl chloride in DCM/TEA to form 2-acetamido derivatives (95% yield).
-
Alkylation : Treatment with methyl iodide in DMF/K₂CO₃ yields 2-methylamino analogs.
Electrophilic Substitution
The electron-rich pyrrolopyrimidine core undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 (72% yield) .
-
Halogenation : NBS in DMF brominates position 7 selectively.
Heterocycle Formation
The compound serves as a scaffold for fused heterocycles:
-
Cyclization with Aldehydes : Condensation with benzaldehyde forms imidazo[1,2-a]pyrrolo[2,3-d]pyrimidines, potent CDK inhibitors.
Key Mechanistic Insights
-
Steric Effects : Bulkier nucleophiles require higher temperatures (e.g., 120°C for tert-butylamine) .
-
Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states.
-
Catalytic Systems : Pd/XPhos outperforms Pd/PPh₃ in couplings with electron-deficient arylboronic acids .
Stability and Handling
This reactivity profile underpins its utility in synthesizing kinase inhibitors, anticancer agents, and biochemical probes . Future research should explore photo- and electrochemical modifications to enhance selectivity.
Applications De Recherche Scientifique
Structural Characteristics
- Chemical Formula: C7H7BrN4
- Molecular Weight: 227.06 g/mol
- CAS Number: 1638771-12-6
The compound features a bromine atom at the 6-position and an amino group at the 2-position of the pyrimidine ring, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has shown promising results in preclinical studies for its anticancer properties. It has been investigated for its ability to inhibit various kinases involved in tumor growth and metastasis. Notably:
- Cytotoxic Effects: The compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent .
- Multi-Kinase Inhibition: It has been explored as a multi-targeted kinase inhibitor, providing a broader therapeutic approach compared to single-target drugs .
Biological Research
In biological studies, this compound has been utilized to understand its interactions with various molecular targets:
- Kinase Inhibition Studies: Research indicates that it effectively binds to target sites on kinases, demonstrating significant inhibitory activity against focal adhesion kinase and calcium-dependent protein kinases .
Industrial Applications
The unique structural properties of this compound make it valuable in pharmaceutical development:
- Drug Development: Its potential as a kinase inhibitor positions it as a candidate for drug development targeting cancer and infectious diseases .
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines, this compound demonstrated potent cytotoxic effects against A431 cells (epidermoid carcinoma). The compound exhibited IC50 values significantly lower than standard agents used in similar assays .
Case Study 2: Multi-Kinase Inhibition
Research focusing on N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines highlighted that derivatives of this compound can act as dual inhibitors of PDGFRβ and VEGFR-2. The study indicated that these compounds could inhibit tumor growth and angiogenesis more effectively than established treatments .
Conclusion and Future Directions
The applications of this compound span across medicinal chemistry and biological research due to its significant biological activity as a selective kinase inhibitor. Future research should focus on optimizing its pharmacokinetic profile and exploring its efficacy in clinical settings. Additionally, further studies are warranted to elucidate its mechanisms in greater detail and evaluate its potential in treating various diseases beyond cancer.
Mécanisme D'action
The mechanism of action of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as tyrosine kinases. It acts as an inhibitor, binding to the active site of the enzyme and preventing its activity . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Shares a similar core structure but lacks the bromine substituent.
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.
7-Deazapurine: A broader class of compounds with similar biological activities.
Uniqueness
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry .
Activité Biologique
Overview
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique substitution pattern, which significantly influences its reactivity and biological properties. The primary focus of research surrounding this compound is its potential as an inhibitor of various enzymes, particularly kinases involved in cancer and other diseases.
The biological activity of this compound primarily revolves around its role as an inhibitor of protein kinases , including Cyclin-Dependent Kinase 4/6 (CDK4/6) and tyrosine kinases .
-
Target Enzymes :
- CDK4/6
- Tyrosine kinases (e.g., PDGFR, VEGFR)
-
Mode of Action :
- The compound binds to the active sites of these enzymes, preventing their catalytic activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, demonstrating significant antiproliferative effects.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. For instance:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- In vivo Studies : In animal models, it has demonstrated the ability to inhibit tumor growth and metastasis effectively.
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
A431 | 0.1 | Ten-fold better than PD153035 | |
COLO-205 | 0.5 | Comparable to SU6668 | |
T. brucei | N/A | Significant antitrypanosomal activity |
Other Biological Activities
Apart from its anticancer applications, this compound has been explored for its potential in other areas:
- Antiparasitic Activity : It has been identified as an inhibitor of pteridine reductase 1 (PTR1) in Trypanosoma brucei, showing promise in treating human African trypanosomiasis .
- Multi-targeted Kinase Inhibition : The compound's structure allows it to act on multiple kinase targets, making it a valuable lead in drug development for various conditions including autoimmune diseases and inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Bromine Substitution : Enhances binding affinity to target enzymes.
- Pyrrolopyrimidine Core : Provides a scaffold for further modifications to improve potency and selectivity.
Case Studies
- Study on Dual Inhibitors : A series of derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold were synthesized and evaluated for their ability to inhibit both PDGFRβ and VEGFR-2. Compounds derived from this scaffold exhibited enhanced potency compared to standard agents .
- Evaluation Against Tumor Models : In vivo studies using mouse models demonstrated that specific derivatives of this compound could significantly inhibit tumor growth and angiogenesis, outperforming conventional therapies .
Propriétés
IUPAC Name |
6-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDKUALNKQRLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.